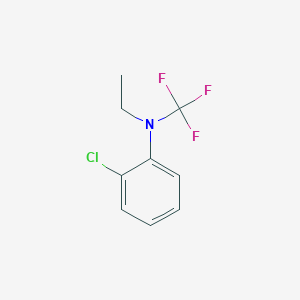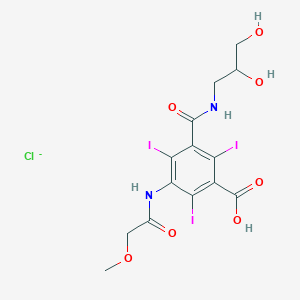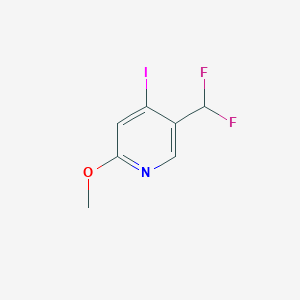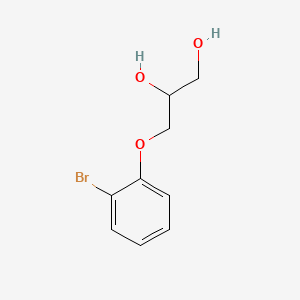
3-(1-Benzylpiperidin-4-yl)propane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzylpiperidin-4-yl)propane-1-thiol is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a thiol group at the end of a three-carbon chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-4-yl)propane-1-thiol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced by reacting the piperidine with benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Thiol Group: The thiol group is introduced by reacting the benzylpiperidine with 3-chloropropanethiol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Benzylpiperidin-4-yl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the benzyl group or the piperidine ring.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced benzyl derivatives, reduced piperidine derivatives.
Substitution: Thioethers, acyl derivatives.
Aplicaciones Científicas De Investigación
3-(1-Benzylpiperidin-4-yl)propane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Benzylpiperidin-4-yl)propane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The benzyl group and piperidine ring may also interact with various receptors and ion channels, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- N′-(1-Benzylpiperidin-4-yl)acetohydrazide
Uniqueness
3-(1-Benzylpiperidin-4-yl)propane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The combination of the benzyl group and piperidine ring also contributes to its unique properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H23NS |
|---|---|
Peso molecular |
249.4 g/mol |
Nombre IUPAC |
3-(1-benzylpiperidin-4-yl)propane-1-thiol |
InChI |
InChI=1S/C15H23NS/c17-12-4-7-14-8-10-16(11-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,14,17H,4,7-13H2 |
Clave InChI |
TZVZNAGYVRDBKN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CCCS)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


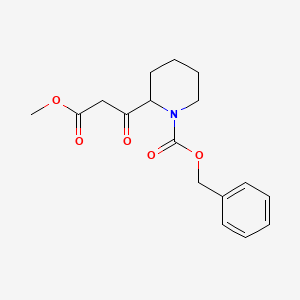

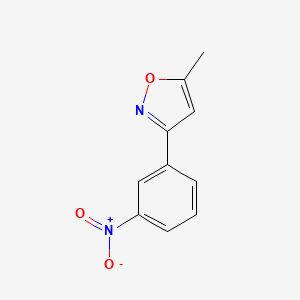
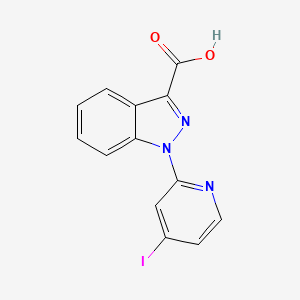
![N-[1-(4-cyanophenyl)cyclopropyl]-2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]thiophene-3-carboxamide](/img/structure/B13973535.png)
